5-Amino-2-nitrofluoren-9-one
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Overview
Description
5-Amino-2-nitrofluoren-9-one is an organic compound that belongs to the class of fluorenones It is characterized by the presence of an amino group at the 5-position and a nitro group at the 2-position on the fluorenone skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-nitrofluoren-9-one typically involves the nitration of fluorenone followed by the introduction of an amino group. One common method is the nitration of fluorenone using a mixture of concentrated nitric acid and sulfuric acid to yield 2-nitrofluorenone. This intermediate is then subjected to a reduction reaction using a suitable reducing agent such as tin(II) chloride in hydrochloric acid to produce this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-nitrofluoren-9-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The amino group can be oxidized to a nitro group under strong oxidative conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the amino group.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Reduction: 5-Amino-2-aminofluoren-9-one.
Oxidation: 5-Nitro-2-nitrofluoren-9-one.
Substitution: Halogenated derivatives such as 5-Amino-2-nitro-4-bromofluoren-9-one.
Scientific Research Applications
5-Amino-2-nitrofluoren-9-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential mutagenic and carcinogenic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-nitrofluoren-9-one involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, leading to mutagenic effects. The amino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Nitrofluoren-9-one: Lacks the amino group, making it less reactive in certain chemical reactions.
5-Amino-2-nitrobenzoic acid: Contains a carboxylic acid group instead of the fluorenone structure, leading to different chemical properties and applications.
Uniqueness
5-Amino-2-nitrofluoren-9-one is unique due to the presence of both an amino and a nitro group on the fluorenone skeleton. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
42523-37-5 |
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Molecular Formula |
C13H8N2O3 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
5-amino-2-nitrofluoren-9-one |
InChI |
InChI=1S/C13H8N2O3/c14-11-3-1-2-9-12(11)8-5-4-7(15(17)18)6-10(8)13(9)16/h1-6H,14H2 |
InChI Key |
NFEGOIWKDDYRMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=C1)N |
Origin of Product |
United States |
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